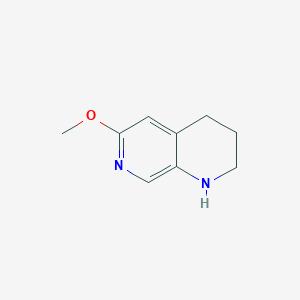
1-Chloro-2,2,3,3-tetramethyl-1-(trichloroethenyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2,3,3-tetramethyl-1-(1,2,2-trichlorovinyl)cyclopropane is an organic compound with a unique structure characterized by a cyclopropane ring substituted with chlorine and trichlorovinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,2,3,3-tetramethyl-1-(1,2,2-trichlorovinyl)cyclopropane typically involves the reaction of 2,2,3,3-tetramethylcyclopropane with trichlorovinyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,2,3,3-tetramethyl-1-(1,2,2-trichlorovinyl)cyclopropane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopropane derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.
Scientific Research Applications
1-Chloro-2,2,3,3-tetramethyl-1-(1,2,2-trichlorovinyl)cyclopropane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2,2,3,3-tetramethyl-1-(1,2,2-trichlorovinyl)cyclopropane involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,2,3,3-tetramethyl-1-(trifluoromethyl)cyclopropane
- 1-Chloro-2,2,3,3-tetramethyl-1-(methylsulfonyl)cyclopropane
Uniqueness
1-Chloro-2,2,3,3-tetramethyl-1-(1,2,2-trichlorovinyl)cyclopropane is unique due to the presence of the trichlorovinyl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
72866-04-7 |
|---|---|
Molecular Formula |
C9H12Cl4 |
Molecular Weight |
262.0 g/mol |
IUPAC Name |
1-chloro-2,2,3,3-tetramethyl-1-(1,2,2-trichloroethenyl)cyclopropane |
InChI |
InChI=1S/C9H12Cl4/c1-7(2)8(3,4)9(7,13)5(10)6(11)12/h1-4H3 |
InChI Key |
TYTHCFPUWTZWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C(=C(Cl)Cl)Cl)Cl)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


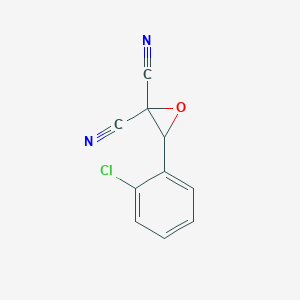
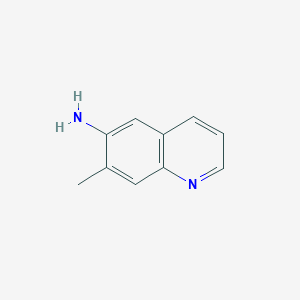
![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
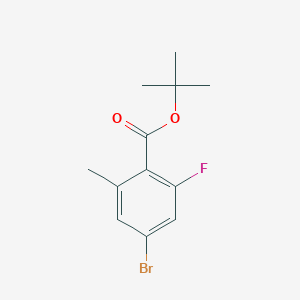
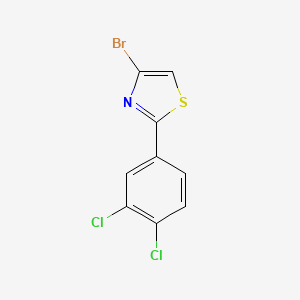

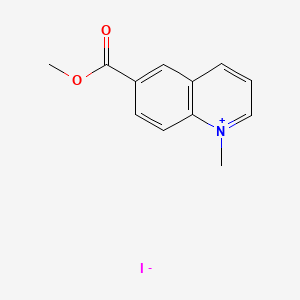
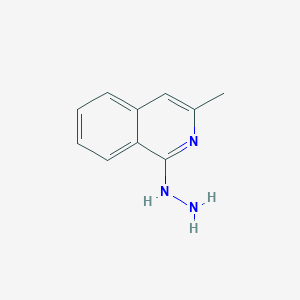
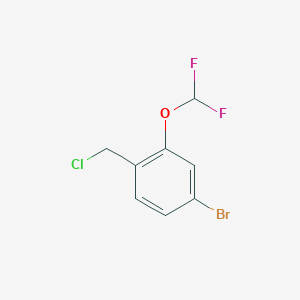
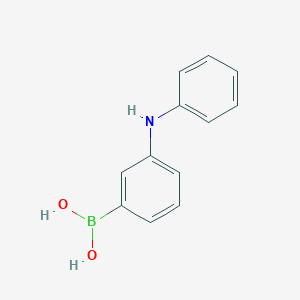
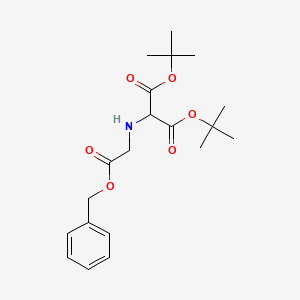
![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)
![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)
